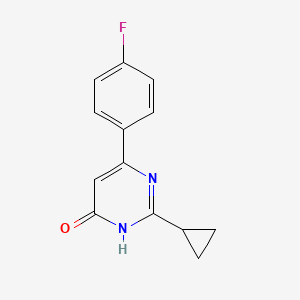

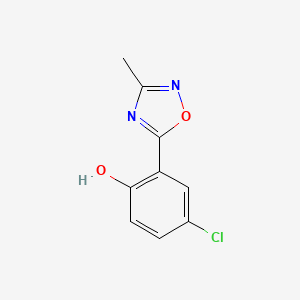

![molecular formula C22H23N3O7S2 B1436852 N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide CAS No. 1708094-99-8](/img/structure/B1436852.png)

N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide

Descripción general

Descripción

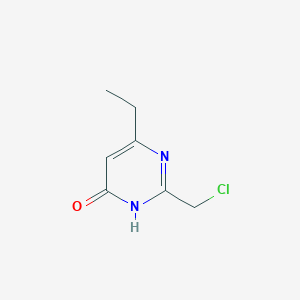

“N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide” is a chemical compound with the molecular formula C22H23N3O7S2 and a molecular weight of 505.56 . It is insoluble in water (9.6E -4 g/L at 25 ºC) and has a density of 1.352±0.06 g/cm3 (20 ºC 760 Torr) .

Aplicaciones Científicas De Investigación

Isoxazole Derivatives and Muscle Relaxant Properties

Isoxazole derivatives, closely related to the given compound, have been studied for their central acting muscle relaxant and anticonvulsant activities. Research by Tatee et al. (1986) explored the synthesis and structure-activity relationship of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides, revealing specific derivatives with high potency for selective muscle relaxant and anticonvulsant activities. The study highlights the significance of the 3-amino moiety and substituent on the isoxazolyl 5-amino group in determining the activity of these compounds (Tatee, Narita, Kurashige, Ito, Miyazaki, Yamanaka, Mizugaki, Sakamoto, & Fukuda, 1986).

Environmentally Benign Synthesis

Pandit et al. (2016) described an environmentally benign protocol for the multicomponent synthesis of medicinally privileged compounds, showcasing the utility of such approaches in developing novel chemical entities with potential therapeutic applications. This study underscores the importance of sustainable chemistry practices in medicinal chemistry research (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

Photochemical Decomposition Studies

Research on the photochemical decomposition of sulfamethoxazole, a structurally related sulfonamide, by Zhou and Moore (1994) provides insights into the photolability and potential environmental impacts of such compounds. Understanding the decomposition pathways and products of sulfonamide drugs is crucial for assessing their environmental fate and designing more sustainable pharmaceuticals (Zhou & Moore, 1994).

Anti-tumor Activities of Isoxazole Compounds

A study on novel isoxazole compounds by Hao-fei (2011) focused on their synthesis and evaluation for anti-tumor activities, revealing that some derivatives exhibited promising results. This research highlights the therapeutic potential of isoxazole derivatives in cancer treatment, a field of significant interest in medicinal chemistry (Hao-fei, 2011).

Propiedades

IUPAC Name |

N-[4-[5-methyl-3-[3-(propanoylsulfamoyl)phenyl]-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7S2/c1-4-19(26)24-33(28,29)17-11-9-15(10-12-17)21-14(3)32-23-22(21)16-7-6-8-18(13-16)34(30,31)25-20(27)5-2/h6-13H,4-5H2,1-3H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAGKTBVTHYQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC(=CC=C3)S(=O)(=O)NC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

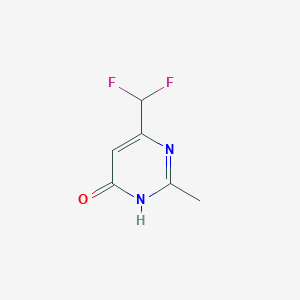

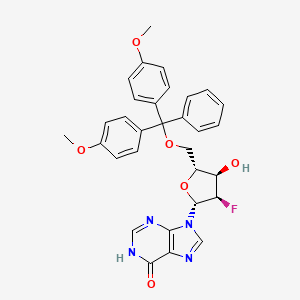

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)

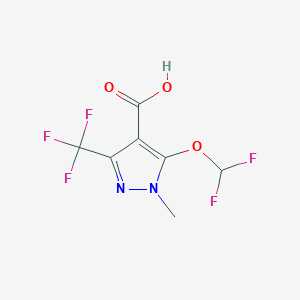

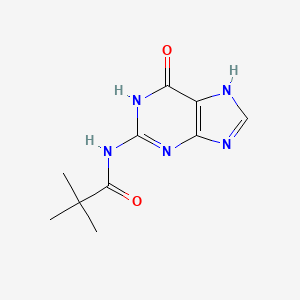

![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)

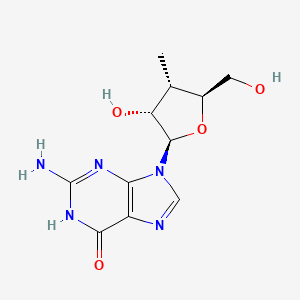

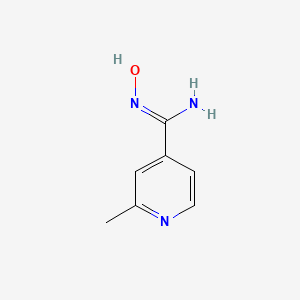

![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)

![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)